molecular formula C9H7BrF2 B12444554 3-(4-Bromo-2,5-difluorophenyl)-1-propene

3-(4-Bromo-2,5-difluorophenyl)-1-propene

Cat. No.: B12444554
M. Wt: 233.05 g/mol
InChI Key: YETNHEPFDVHVFS-UHFFFAOYSA-N
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Description

1-Bromo-2,5-difluoro-4-(prop-2-en-1-yl)benzene is an aromatic compound featuring a benzene ring substituted with bromine, two fluorine atoms, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-difluoro-4-(prop-2-en-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2,5-difluoro-4-(prop-2-en-1-yl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst and an appropriate solvent to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 1-bromo-2,5-difluoro-4-(prop-2-en-1-yl)benzene.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,5-difluoro-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to modify the double bond in the prop-2-en-1-yl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include alkanes or alcohols, depending on the extent of reduction.

Scientific Research Applications

1-Bromo-2,5-difluoro-4-(prop-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-2,5-difluoro-4-(prop-2-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-Bromo-2,5-difluoro-4-nitrobenzene: Similar in structure but with a nitro group instead of the prop-2-en-1-yl group.

    1,4-Dibromo-2,5-difluorobenzene: Contains two bromine atoms instead of one.

    1-Bromo-2,5-difluorobenzene: Lacks the prop-2-en-1-yl group.

Uniqueness: 1-Bromo-2,5-difluoro-4-(prop-2-en-1-yl)benzene is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of bromine and fluorine atoms also enhances its chemical stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H7BrF2

Molecular Weight

233.05 g/mol

IUPAC Name

1-bromo-2,5-difluoro-4-prop-2-enylbenzene

InChI

InChI=1S/C9H7BrF2/c1-2-3-6-4-9(12)7(10)5-8(6)11/h2,4-5H,1,3H2

InChI Key

YETNHEPFDVHVFS-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=C(C=C1F)Br)F

Origin of Product

United States

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